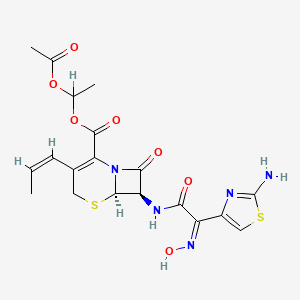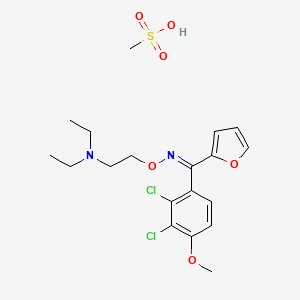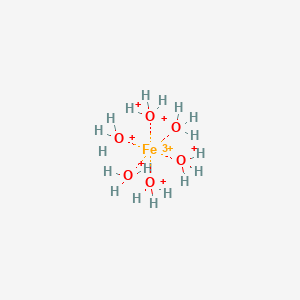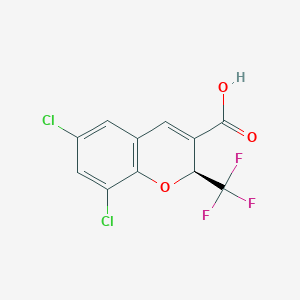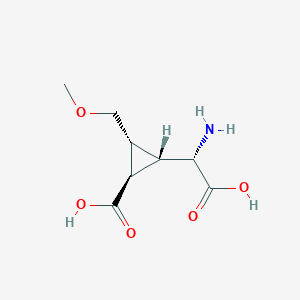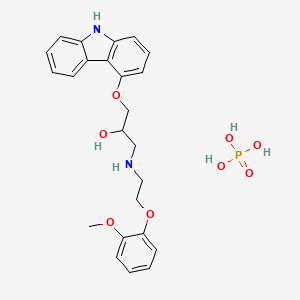
Carvedilol phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carvedilol Phosphate is the phosphate salt form of carvedilol, a racemic mixture and adrenergic blocking agent with antihypertensive activity and devoid of intrinsic sympathomimetic activity. The S enantiomer of carvedilol nonselectively binds to and blocks beta-adrenergic receptors, thereby exerting negative inotropic and chronotropic effects, and leading to a reduction in cardiac output. In addition, both enantiomers of carvedilol bind to and block alpha 1-adrenergic receptors, thereby causing vasodilation and reducing peripheral vascular resistance.
Applications De Recherche Scientifique
1. Non-Effervescent Floating Drug Delivery System
Carvedilol phosphate's solubility was enhanced using solid dispersions with hydrophilic carriers, leading to the formulation of non-effervescent floating tablets. These tablets demonstrated prolonged drug release up to 12 hours, offering a potential improvement in the medication's effectiveness (Meka, Wee Liang, Dharmalingham, Sheshala, & Gorajana, 2014).
2. Alginate Mucoadhesive Microspheres for Nasal Delivery
Research on alginate mucoadhesive microspheres of carvedilol for nasal delivery highlighted their potential in bypassing first-pass metabolism. This could improve therapeutic efficacy in treating hypertension and angina pectoris, with microspheres showing favorable intranasal absorption characteristics (Patil & Sawant, 2009).
3. Buccal Patches of Carvedilol Phosphate
Developing mucoadhesive buccal patches of carvedilol phosphate aimed at enhancing drug release duration and bypassing first-pass metabolism. This approach could lead to quicker onset and longer action compared to traditional tablets (SreekanthM., Ajayakumar, & Santhi, 2016).
4. Cardiomyocytic Apoptosis Prevention During Cardiac Arrest
A study demonstrated that carvedilol could reduce cardiomyocytic apoptosis, especially in the peri-infarct zone, during cardioplegia-induced myocardial hypoxia/reperfusion injury. This suggests carvedilol's protective role in cardiac contractility preservation and inflammation reduction in failed hearts (Yeh, Chen, Wang, Lin, & Fang, 2013).
5. Carvedilol in Treating Idiopathic Dilated Cardiomyopathy
Carvedilol showed positive effects on hemodynamic variables, exercise capacity, and clinical conditions in patients with idiopathic dilated cardiomyopathy, indicating its therapeutic potential in heart failure management (Metra, Nardi, Giubbini, & Dei Cas, 1994).
6. Neuroprotective Activities through Membrane Interactions
Carvedilol displayed neuroprotective capacity, modulating N-methyl-D-aspartate receptors and sodium channels. Its interaction with membrane biophysics, impacting receptor channels, highlights its potential in neuroprotection (Lysko, Lysko, Webb, Feuerstein, Mason, Walter, & Mason, 1998).
7. Protective Effects Against Anthracycline-Induced Cardiomyopathy
Carvedilol was found to protect systolic and diastolic functions of the left ventricle in patients receiving anthracycline therapy, suggesting its role in preventing anthracycline-induced cardiomyopathy (Kalay, Başar, Ozdoğru, Er, Cetinkaya, Dogan, Inanç, Oguzhan, Eryol, Topsakal, & Ergin, 2006).
8. Thermodynamic Properties in Moisture Sorption–Desorption
A study on the moisture sorption–desorption characteristics of carvedilol phosphate and its thermodynamic properties provided insights for processing, handling, and storage, relevant in the manufacture and storage of pharmaceutical formulations (Allada, Maruthapillai, Palanisamy, & Chappa, 2017).
9. Carvedilol's Effect on Mitochondrial Function
Research on carvedilol's impact on isolated heart mitochondria suggested a protonophoretic mechanism influencing mitochondrial bioenergetics, which is crucial for understanding its role in myocardial energetics and protection against oxidative stress (Oliveira, Marques, Batista de Carvalho, & Moreno, 2000).
10. Novel Carvedilol Analogue Design
The design and synthesis of a modified structure of carvedilol aimed to improve its half-life by blocking a critical metabolic pathway. This approach could lead to more effective beta-blocker treatments for heart failure (Hashemzadeh, Movahed, Russu, Soroush, & Hill, 2011).
Propriétés
Numéro CAS |
374779-45-0 |
|---|---|
Nom du produit |
Carvedilol phosphate |
Formule moléculaire |
C24H29N2O8P |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid |
InChI |
InChI=1S/C24H26N2O4.H3O4P/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4) |
Clé InChI |
XCPXNPBILMXKNX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O |
SMILES canonique |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



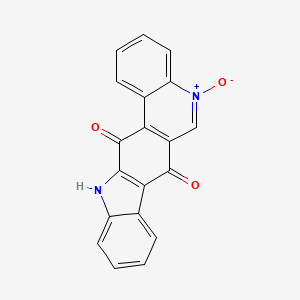
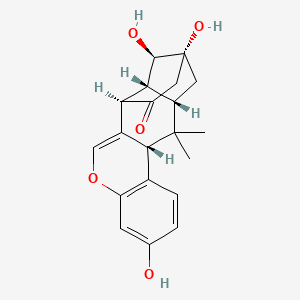
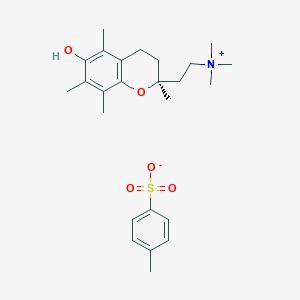
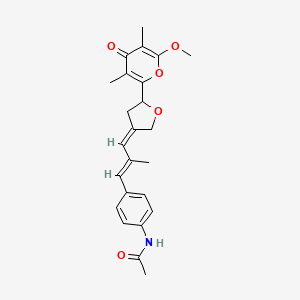
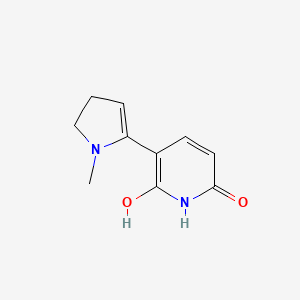
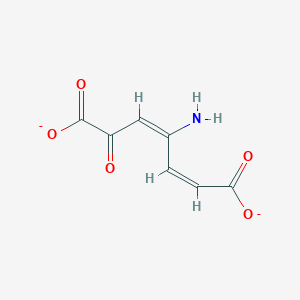
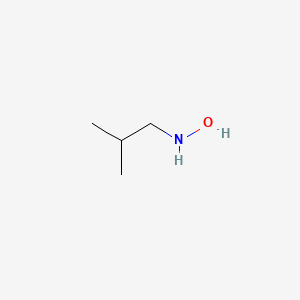
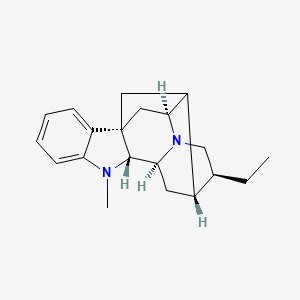
![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)
